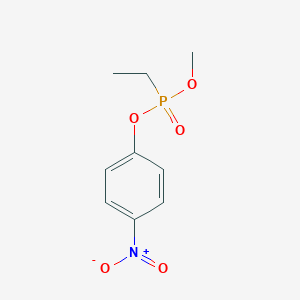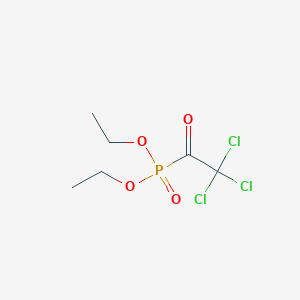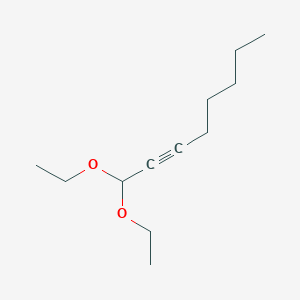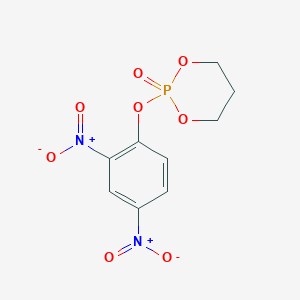
Methyl p-nitrophenyl ethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl p-nitrophenyl ethylphosphonate, also known as MNPPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of organophosphate, which means it contains a phosphorus atom bonded to carbon atoms. MNPPEP has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of Methyl p-nitrophenyl ethylphosphonate is not fully understood, but it is thought to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, Methyl p-nitrophenyl ethylphosphonate can increase the levels of acetylcholine in the brain, leading to increased nerve transmission.
Biochemical and Physiological Effects
Methyl p-nitrophenyl ethylphosphonate has been shown to have a variety of biochemical and physiological effects. In animal studies, Methyl p-nitrophenyl ethylphosphonate has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, Methyl p-nitrophenyl ethylphosphonate has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl p-nitrophenyl ethylphosphonate in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. Additionally, Methyl p-nitrophenyl ethylphosphonate has been shown to have antitumor activity, making it a potential candidate for cancer research. However, one of the limitations of using Methyl p-nitrophenyl ethylphosphonate in lab experiments is its toxicity, which can make it difficult to work with.
Future Directions
There are several future directions for research on Methyl p-nitrophenyl ethylphosphonate. One area of research is in the development of new drugs based on Methyl p-nitrophenyl ethylphosphonate. Additionally, Methyl p-nitrophenyl ethylphosphonate has been studied for its potential as an insecticide and herbicide, and further research in this area could lead to the development of new pesticides. Finally, research on the mechanism of action of Methyl p-nitrophenyl ethylphosphonate could lead to a better understanding of the role of acetylcholine in various physiological processes.
Conclusion
Methyl p-nitrophenyl ethylphosphonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on Methyl p-nitrophenyl ethylphosphonate could lead to the development of new drugs and pesticides, as well as a better understanding of the role of acetylcholine in various physiological processes.
Synthesis Methods
Methyl p-nitrophenyl ethylphosphonate can be synthesized through a multi-step process that involves the reaction of p-nitrophenol with ethyl chloroformate, followed by the reaction with triethylphosphite. The resulting product is then treated with methanol to yield Methyl p-nitrophenyl ethylphosphonate.
Scientific Research Applications
Methyl p-nitrophenyl ethylphosphonate has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. Methyl p-nitrophenyl ethylphosphonate has been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, Methyl p-nitrophenyl ethylphosphonate has been studied for its potential as an insecticide and herbicide.
properties
CAS RN |
15536-01-3 |
|---|---|
Product Name |
Methyl p-nitrophenyl ethylphosphonate |
Molecular Formula |
C9H12NO5P |
Molecular Weight |
245.17 g/mol |
IUPAC Name |
1-[ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H12NO5P/c1-3-16(13,14-2)15-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
InChI Key |
ANOLNVUBNLISAF-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















